molecular formula C14H13N3O3 B5318773 N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea

Cat. No. B5318773
M. Wt: 271.27 g/mol
InChI Key: MITSWDZAUHWZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU is a kinase inhibitor that has been shown to have significant anti-cancer properties.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea works by inhibiting the activity of various kinases, including VEGFR2, c-Kit, and PDGFR-β. This leads to the inhibition of cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-cancer properties in vitro and in vivo. It has been shown to inhibit cancer cell proliferation and survival, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is a potent and selective kinase inhibitor that has been extensively studied for its potential therapeutic applications. However, it has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for therapeutic applications in cancer treatment. It is a potent and selective kinase inhibitor that has been extensively studied for its anti-cancer properties. This compound works by inhibiting the activity of various kinases that are involved in cancer cell proliferation and survival. While this compound has some limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective kinase inhibitors and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is synthesized through a multistep process that involves the condensation of 2-amino-5-methylpyridine with 1,3-benzodioxole-5-carboxaldehyde, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-2-5-13(15-7-9)17-14(18)16-10-3-4-11-12(6-10)20-8-19-11/h2-7H,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSWDZAUHWZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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